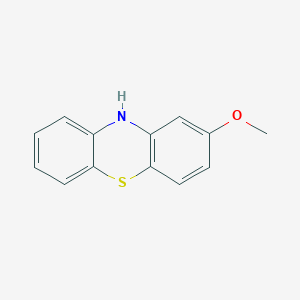

2-Methoxyphenothiazine

Cat. No. B126182

Key on ui cas rn:

1771-18-2

M. Wt: 229.30 g/mol

InChI Key: DLYKFPHPBCTAKD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07384933B2

Procedure details

A mixture of 25 g (109 mmol) of 2-methoxyphenothiazine and 60 g (4.8 eq.) of pyridinium chloride is heated at 170° C. for 15 hours. After cooling down to a temperature of approximately 80° C., the brown solution obtained is diluted with 200 ml of ethyl acetate. Stirring is maintained for 30 minutes before pouring the reaction mixture into 200 ml of water. After stirring and decantation, the organic phase is dried over sodium sulphate and concentrated to dryness, under vacuum. The greenish solid obtained is recrystallized from 700 ml of boiling toluene. An insoluble solid is eliminated by filtration, the filtrate crystallizes spontaneously overnight. The crystals are collected by filtration and rinsed using isopentane. After drying, 12.43 g of a grey solid is obtained with a yield of 53%. Melting point: 207-208° C.

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:16]=[CH:15][C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][C:5]=2[CH:4]=1.[Cl-].[NH+]1C=CC=CC=1.O>C(OCC)(=O)C>[CH:4]1[C:5]2[NH:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[S:13][C:14]=2[CH:15]=[CH:16][C:3]=1[OH:2] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=2NC3=CC=CC=C3SC2C=C1

|

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH+]1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

170 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling down to a temperature of approximately 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the brown solution obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained for 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

decantation, the organic phase is dried over sodium sulphate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness, under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The greenish solid obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recrystallized from 700 ml of boiling toluene

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

An insoluble solid is eliminated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate crystallizes spontaneously overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystals are collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=C(C=CC=2SC3=CC=CC=C3NC12)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12.43 g | |

| YIELD: PERCENTYIELD | 53% | |

| YIELD: CALCULATEDPERCENTYIELD | 53% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |